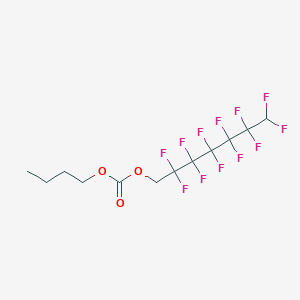

Butyl 1H,1H,7H-perfluorohexyl carbonate

Description

Contextualization within Contemporary Fluorine Chemistry Research

Fluorine chemistry has evolved significantly from the study of simple fluorocarbons to the design of complex molecules with tailored functionalities. The carbon-fluorine bond is one of the strongest in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orgwikipedia.org In contemporary research, the focus has shifted towards not just "perfluoro-" structures, but also "polyfluoro-" ones, where strategic placement of C-H bonds within a fluorinated chain can fine-tune physical and chemical properties.

Perfluorinated and polyfluorinated compounds are often characterized by their simultaneous hydrophobic (water-repelling) and lipophobic (oil-repelling) nature, a property known as the "fluorous" effect. nih.gov This leads to unique phase behaviors, such as the formation of a "fluorous phase" separate from both aqueous and organic solvents, which has been harnessed in catalysis and purification. nih.gov Fluorinated carbonates, as a specific class, are being explored for their potential in various applications, including as advanced electrolytes and solvents, due to their potential for low flammability and good low-temperature performance. chempedia.info

Academic Significance and Research Trajectories of Butyl 1H,1H,7H-perfluorohexyl Carbonate

The specific structure of this compound, with its distinct butyl group, carbonate linker, and partially hydrogenated perfluorohexyl tail, suggests a deliberate molecular design aimed at achieving a balance of properties. The "1H,1H,7H-" designation indicates the presence of hydrogen atoms at specific positions on the perfluorohexyl chain, which would otherwise be fully fluorinated. This partial hydrogenation is a key area of modern fluorine chemistry, as it can influence intermolecular interactions, solubility, and reactivity in ways that a fully perfluorinated chain cannot.

The academic significance of a compound like this compound lies in its potential to serve as a molecular probe or a building block in several research areas. Research trajectories for such compounds typically involve:

Synthesis and Characterization: Developing efficient and selective methods for its synthesis and fully characterizing its physical and chemical properties.

Material Science: Investigating its use as a component in the formulation of novel polymers, liquid crystals, or functional coatings where its unique solubility and surface properties would be advantageous.

Electrolyte Formulations: Exploring its potential as a non-flammable co-solvent or additive in lithium-ion battery electrolytes to improve safety and performance.

Fluorous Chemistry: Utilizing its "fluorous" tail for applications in fluorous biphasic catalysis or as a tag for purification of biomolecules or reaction products.

Scope and Research Objectives for Scholarly Investigations

Scholarly investigations into this compound would be guided by a set of precise research objectives. These objectives would aim to systematically build a comprehensive understanding of the compound's behavior and potential applications.

Core Research Objectives:

Synthetic Methodology: To establish and optimize a reliable synthetic route for this compound with high yield and purity. This would involve investigating various synthetic strategies for the formation of the carbonate linkage between the butyl alcohol and the partially fluorinated alcohol (1H,1H,7H-perfluorohexan-1-ol).

Physicochemical Property Determination: To accurately measure and document key physical properties. This data is crucial for predicting its behavior in different systems and for designing applications. A representative data table for such an investigation is presented below.

Solvation and Miscibility Studies: To map the solubility profile of the compound in a wide range of organic solvents, water, and fluorous solvents. This is fundamental to its application as a solvent, co-solvent, or in biphasic systems.

Electrochemical Stability Assessment: To determine its electrochemical window and stability, particularly in the context of its potential use in energy storage devices like batteries.

Exploration of Self-Assembly and Interfacial Behavior: To investigate its ability to form organized structures, such as micelles or films, and to characterize its behavior at liquid-liquid and liquid-air interfaces.

Interactive Data Table: Target Physicochemical Properties

Below is an interactive table outlining the key physicochemical properties that would be the focus of initial research on this compound. The values are currently placeholders and would be populated through experimental measurement.

| Property | Value (Placeholder) | Unit | Significance in Research |

| Molecular Weight | Calculate | g/mol | Fundamental property for all chemical calculations. |

| Boiling Point | Measure | °C | Defines the liquid range and volatility; important for solvent applications. |

| Melting Point | Measure | °C | Determines the solid-to-liquid transition temperature. |

| Density | Measure | g/cm³ | Important for fluid dynamics and phase separation calculations. |

| Refractive Index | Measure | Provides insight into the electronic structure and purity of the compound. | |

| Viscosity | Measure | mPa·s | Crucial for applications involving fluid flow, such as in electrolytes or lubricants. |

| Surface Tension | Measure | mN/m | Key parameter for applications involving wetting, coating, and interfacial phenomena. |

| Dielectric Constant | Measure | Important for understanding its ability to dissolve salts in electrolyte applications. |

Structure

2D Structure

Properties

Molecular Formula |

C12H12F12O3 |

|---|---|

Molecular Weight |

432.20 g/mol |

IUPAC Name |

butyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |

InChI |

InChI=1S/C12H12F12O3/c1-2-3-4-26-7(25)27-5-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)6(13)14/h6H,2-5H2,1H3 |

InChI Key |

NBULOPMCOHMTPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Kinetics of Butyl 1h,1h,7h Perfluorohexyl Carbonate

Novel Synthetic Routes and Mechanistic Elucidation

The construction of the carbonate functionality, particularly with the incorporation of a sterically demanding and electron-withdrawing perfluoroalkyl chain, necessitates sophisticated synthetic strategies. Traditional methods often involve hazardous reagents like phosgene. Modern approaches, however, are geared towards safer and more efficient alternatives.

Precision Synthesis via Advanced Esterification and Transesterification Strategies

The primary routes to Butyl 1H,1H,7H-perfluorohexyl carbonate involve the reaction of 1H,1H,7H-dodecafluoro-1-heptanol with a suitable butyl-containing carbonate precursor. Advanced esterification and transesterification methods offer precise control over the reaction conditions, leading to higher yields and purities.

One promising approach is the direct carbonylation of 1H,1H,7H-dodecafluoro-1-heptanol and butanol. However, a more common and often more practical method is the transesterification of a dialkyl carbonate, such as dibutyl carbonate or dimethyl carbonate, with 1H,1H,7H-dodecafluoro-1-heptanol. The reaction with dimethyl carbonate, for instance, proceeds in a stepwise manner, first forming a methyl 1H,1H,7H-perfluorohexyl carbonate intermediate, which can then be transesterified with butanol.

A recently developed "photo-on-demand" synthesis offers a novel route for producing fluoroalkyl carbonates. This method involves the reaction of a fluoroalcohol with chloroform in the presence of an organic base, initiated by light. This approach could potentially be adapted for the synthesis of the target molecule, offering a safe, simple, and economical process. kobe-u.ac.jp

The choice of reactants and reaction conditions can significantly influence the outcome of these syntheses. The following table illustrates potential reaction parameters for the transesterification approach.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dibutyl carbonate | 1H,1H,7H-Dodecafluoro-1-heptanol | Sodium methoxide | 120-140 | 8-12 | >85 |

| Dimethyl carbonate | 1H,1H,7H-Dodecafluoro-1-heptanol | Potassium carbonate | 100-120 | 12-18 | >80 |

| Butyl chloroformate | 1H,1H,7H-Dodecafluoro-1-heptanol | Pyridine | 25-50 | 4-6 | >90 |

Catalytic Systems for Enhanced Yield and Stereoselectivity in Carbonate Formation

The efficiency of carbonate synthesis is heavily reliant on the catalytic system employed. For transesterification reactions, both homogeneous and heterogeneous catalysts are utilized. Basic catalysts such as alkali metal hydroxides, carbonates, and alkoxides are commonly used. For instance, the transesterification of dialkyl carbonates with fluorine-containing alcohols has been effectively catalyzed by bases like tetramethylammonium hydroxide and lithium alkoxides. researchgate.net

Organometallic catalysts, particularly those based on tin, have also shown high activity in the transesterification of dimethyl carbonate. researchgate.net Palladium-based catalysts are effective in various carbonylation reactions and could be adapted for the synthesis of fluorinated carbonates. unipr.itmdpi.com The choice of catalyst can also influence the selectivity of the reaction, minimizing the formation of by-products.

The following table provides a comparative overview of different catalytic systems.

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Homogeneous Base | Sodium methoxide | High activity, mild conditions | Difficult to separate from product |

| Heterogeneous Base | Potassium carbonate on Alumina | Easy separation, recyclable | Lower activity than homogeneous |

| Organometallic | Dibutyltin oxide | High selectivity | Potential metal contamination |

| Palladium Complex | PdI2 | High efficiency in carbonylation | High cost, potential toxicity |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. In base-catalyzed transesterification, the reaction is initiated by the deprotonation of the perfluoroalkanol by the base, forming a highly nucleophilic perfluoroalkoxide. This alkoxide then attacks the carbonyl carbon of the dialkyl carbonate, leading to a tetrahedral intermediate. The subsequent elimination of an alkoxide leaving group yields the desired mixed carbonate.

The reaction kinetics of esterification are typically second-order, with the rate being dependent on the concentrations of both the alcohol and the acylating agent. jptcp.comchembam.comucr.ac.crceon.rs The presence of the electron-withdrawing perfluoroalkyl group in 1H,1H,7H-dodecafluoro-1-heptanol increases its acidity, facilitating deprotonation. However, the steric bulk of the perfluorohexyl group may hinder the approach of the nucleophile to the carbonyl center, potentially slowing down the reaction rate compared to non-fluorinated analogues.

Kinetic studies can be performed by monitoring the disappearance of reactants or the appearance of products over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. These studies can help in determining the rate constants and activation energies of the reaction, providing valuable insights for process optimization.

Sustainable and Green Chemistry Approaches in Carbonate Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Solvent-Free Synthesis and Supercritical Fluid Applications

Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste and simplifying product purification. ias.ac.in The transesterification for carbonate synthesis can often be carried out neat, especially when one of the reactants is a liquid at the reaction temperature.

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), presents a green alternative to traditional organic solvents. acs.orgrecercat.catwikipedia.org Supercritical CO₂ is non-toxic, non-flammable, and inexpensive. It can act as both a solvent and a reactant in carbonate synthesis. For instance, the direct synthesis of carbonates from alcohols and CO₂ can be facilitated in supercritical conditions, often with the aid of a co-catalyst. The properties of scCO₂, such as density and solvent power, can be tuned by adjusting temperature and pressure, allowing for optimization of reaction rates and selectivities. acs.orgrecercat.cat

Biocatalytic Pathways for Selective Carbonate Production

Enzymatic catalysis offers a highly selective and environmentally benign route for the synthesis of organic compounds. nih.govresearchgate.net Lipases, in particular, have been successfully employed in the synthesis of various carbonates through transesterification. fao.orgacs.orgnih.govacs.orgrsc.org The use of immobilized enzymes, such as Candida antarctica Lipase B (Novozym® 435), allows for easy catalyst recovery and reuse. fao.orgnih.gov

Biocatalytic reactions are typically conducted under mild conditions of temperature and pressure, which helps in minimizing energy consumption and preventing the formation of degradation by-products. The high chemoselectivity of enzymes can be advantageous when dealing with multifunctional molecules, preventing unwanted side reactions. While the application of biocatalysis for the synthesis of highly fluorinated compounds is still an emerging field, the potential for developing engineered enzymes with tailored substrate specificity for perfluoroalkanols holds significant promise for the green production of this compound. nih.govresearchgate.netacs.orgrsc.org

Reaction Kinetics and Thermodynamics of Formation

Kinetic Modeling of Reaction Rates and Optimization

Detailed kinetic models for the formation of this compound, including reaction rates, rate constants, and the influence of various parameters such as temperature, pressure, and catalyst concentration, are not available in the reviewed literature. Optimization studies, which would be based on such kinetic data, have also not been reported.

Thermodynamic Parameters Governing Carbonate Synthesis

Specific thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation for this compound, have not been documented in publicly accessible sources. This data is crucial for understanding the spontaneity and equilibrium position of the synthesis reaction.

Advanced Spectroscopic and Structural Elucidation of Butyl 1h,1h,7h Perfluorohexyl Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Butyl 1H,1H,7H-perfluorohexyl carbonate in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and the electronic environment of each nucleus.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity

Two-dimensional NMR techniques are indispensable for mapping the covalent bond framework of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the butyl group and the partially fluorinated hexyl chain. For the butyl group, correlations are expected between the methyl protons (H-d) and the adjacent methylene (B1212753) protons (H-c), which in turn couple to the next methylene group (H-b). A crucial correlation is observed between the methylene protons adjacent to the carbonate oxygen (H-b) and the methylene protons at the terminus of the perfluorohexyl chain (H-5), confirming the linkage through the carbonate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each protonated carbon in the molecule will show a cross-peak corresponding to its attached proton(s). This is vital for assigning the carbon signals of the butyl group (C-b, C-c, C-d) and the two methylene groups in the perfluorohexyl chain (C-5 and C-7).

A 3-bond correlation from the protons of the butyl methylene group adjacent to the oxygen (H-b) to the carbonate carbon (C-1).

A 3-bond correlation from the protons of the methylene group at the start of the fluorinated chain (H-5) to the carbonate carbon (C-1).

Correlations from the protons on the butyl group (e.g., H-c) to adjacent carbons (C-b and C-d).

Correlations from the protons on the fluorinated chain (H-5) to the neighboring carbon (C-7) and the carbonate carbon (C-1).

These 2D NMR experiments, when used in conjunction, allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity from the butyl group, through the carbonate linker, to the perfluorohexyl chain. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| Butyl Group | ||||

| a | - | ~168 | - | H-b, H-5 |

| b | ~4.25 (t) | ~69 | H-c | C-a, C-c, C-d |

| c | ~1.70 (m) | ~30 | H-b, H-d | C-b, C-d |

| d | ~1.45 (m) | ~19 | H-c | C-b, C-c |

| e | ~0.95 (t) | ~13 | H-d | C-c, C-d |

| Perfluorohexyl Group | ||||

| 1 | - | ~110-120 (m) | - | H-5 |

| 2 | - | ~110-120 (m) | - | - |

| 3 | - | ~110-120 (m) | - | - |

| 4 | - | ~110-120 (m) | - | - |

| 5 | ~4.60 (t) | ~65 (t) | H-7 | C-1, C-4, C-7 |

| 6 | - | ~110-120 (m) | - | - |

Note: Predicted values are based on standard functional group regions and known effects of fluorination. Actual experimental values may vary. 't' denotes a triplet, 'm' a multiplet, and 'tt' a triplet of triplets.

Fluorine-19 NMR for Perfluoroalkyl Chain Analysis and Conformational Studies

¹⁹F NMR is highly sensitive and provides detailed information about the electronic environment of each fluorine atom in the perfluoroalkyl chain. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to substitution effects, allowing for the clear resolution of signals from different CF₂ groups.

For the 1H,1H,7H-perfluorohexyl chain, distinct signals are expected for each of the five difluoromethylene (CF₂) groups and the terminal trifluoromethyl (CF₃) group. The chemical shifts will vary depending on their proximity to the electron-withdrawing carbonate group and the terminal end of the chain. The signal for the CF₂ group adjacent to the CH₂ group (C-6) will appear at a different chemical shift compared to the others.

Furthermore, through-bond J-coupling between adjacent, non-equivalent fluorine nuclei (²JFF, ³JFF, and ⁴JFF) provides valuable conformational information and confirms the sequence of the fluorinated carbons. The multiplicity of each signal will be complex due to these couplings. For instance, the signal for the CF₂ group at C-2 will be coupled to the CF₂ groups at C-1 and C-3, resulting in a complex multiplet.

Table 2: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Position | Predicted Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |

|---|---|---|

| -CF₂- (at C-1) | ~ -81 | Triplet |

| -CF₂- (at C-2) | ~ -122 | Multiplet |

| -CF₂- (at C-3) | ~ -123 | Multiplet |

| -CF₂- (at C-4) | ~ -124 | Multiplet |

Note: Predicted values are based on typical ranges for perfluoroalkyl chains. slideshare.net Actual experimental values can be influenced by solvent and temperature.

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Deconvolution of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of this compound are dominated by strong absorptions corresponding to the carbonate and perfluoroalkyl moieties.

Carbonate Group (O-C=O): The most prominent feature in the IR spectrum is the intense stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1750-1780 cm⁻¹. The presence of electronegative fluorine atoms on the hexyl chain can cause a slight shift to higher wavenumbers compared to non-fluorinated analogues. researchgate.net The asymmetric and symmetric stretching vibrations of the C-O single bonds of the carbonate are also observable, usually in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Perfluoroalkyl Chain (C-F): The C-F stretching vibrations give rise to very strong and broad absorptions in the IR spectrum, typically spanning the 1100-1300 cm⁻¹ region. These often overlap with the C-O stretching bands, requiring deconvolution for precise assignment.

Alkyl Chain (C-H): The C-H stretching vibrations of the butyl and hexyl methylene groups appear in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations are also present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary data. While the C=O stretch is also visible, the C-F and C-C backbone vibrations of the perfluoroalkyl chain are often strong and well-resolved in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C=O (carbonate) | Stretching | 1750-1780 | 1750-1780 |

| C-O (carbonate) | Asymmetric Stretch | 1200-1300 | Weak |

| C-F (perfluoroalkyl) | Stretching | 1100-1300 (very strong, broad) | Strong |

Conformational Analysis through Vibrational Signatures

Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational isomers present in the sample. For example, the rotational state around the C-O bonds of the carbonate can influence the exact position and shape of the C-O and C-C stretching bands. Low-temperature studies can sometimes "freeze out" specific conformers, leading to the sharpening of certain bands and the appearance of new ones, which can be correlated with theoretical calculations to determine the most stable conformations. The vibrational signatures of carbonate-containing molecules have been shown to be sensitive to their local environment. nih.gov

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and, through fragmentation analysis, the structure of this compound. nih.gov

Using a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ can be observed. The high mass accuracy of modern mass spectrometers (e.g., Orbitrap or FT-ICR) allows for the determination of the molecular formula with a high degree of confidence by comparing the measured mass-to-charge ratio (m/z) with the calculated theoretical mass.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₁H₁₃F₁₂O₃] (M) | 437.0676 |

| [C₁₁H₁₄F₁₂O₃]⁺ ([M+H]⁺) | 438.0754 |

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide further structural proof. Characteristic fragmentation pathways for this compound would include:

Loss of the butyl group (C₄H₉)

Cleavage at the carbonate linkage, with loss of CO₂

Fragmentation of the perfluorohexyl chain, leading to a series of daughter ions separated by the mass of a CF₂ unit (49.9968 Da).

By analyzing these fragmentation patterns, the sequence of the molecular backbone can be definitively confirmed, complementing the connectivity data obtained from NMR.

X-ray Diffraction and Crystal Structure Determination

X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state of "this compound." This information is critical for understanding its physical properties, such as melting point, solubility, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic coordinates and molecular conformation of a compound in its crystalline form. acs.org Obtaining a suitable single crystal of "this compound" would allow for the unambiguous determination of its bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the conformation of the flexible butyl and perfluorohexyl chains, as well as the geometry of the carbonate group. The highly fluorinated perfluorohexyl chains are known to influence crystal packing, often leading to segregated fluorinated and hydrocarbon domains within the crystal lattice. This can result in interesting supramolecular architectures driven by weak intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. nih.gov While a specific crystal structure for this compound is not available, analysis of similar fluorinated esters provides insight into the expected structural features.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 20-25 Å |

| Z (molecules per unit cell) | 4 |

| Calculated Density | ≈ 1.6 - 1.8 g/cm³ |

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline phases of a bulk sample. researchgate.net It is particularly useful for identifying different polymorphic forms of a compound, which are crystalline structures of the same molecule that differ in their crystal packing.

The PXRD pattern of "this compound" would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice. Each polymorph would exhibit a unique PXRD pattern. By comparing the experimental PXRD pattern to simulated patterns derived from single-crystal data, the phase purity of a sample can be confirmed. acs.org

The presence of polymorphism can have significant implications for the physical properties of the material. Therefore, PXRD is a crucial tool in the solid-state characterization of "this compound" for quality control and material science applications.

Theoretical and Computational Investigations of Butyl 1h,1h,7h Perfluorohexyl Carbonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For a hypothetical analysis of "Butyl 1H,1H,7H-perfluorohexyl carbonate," DFT would be used to calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability. researchgate.net

The charge distribution across the molecule would also be calculated, indicating the partial positive and negative charges on each atom. This is particularly relevant for fluorinated compounds, where the high electronegativity of fluorine atoms significantly influences the electronic landscape of the molecule, creating strong dipoles. researchgate.net

Ab Initio Methods for Accurate Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of electronic properties. For a novel molecule like "this compound," ab initio calculations could be employed to validate the results obtained from DFT and to provide benchmark data for properties such as electron affinity and ionization potential. nih.govacs.org

Conformational Space Exploration and Energy Landscapes

Molecules with flexible chains, such as the butyl and perfluorohexyl groups in the target compound, can exist in multiple spatial arrangements known as conformations. A thorough computational study would involve exploring the conformational space to identify the most stable (lowest energy) conformers. This process generates a potential energy landscape, which maps the energy of the molecule as a function of its geometry. Understanding the stable conformations is crucial as the molecular shape can significantly impact its physical and chemical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a system of molecules over time.

Investigation of Intermolecular Interactions and Solvent Effects

MD simulations can model how molecules of "this compound" would interact with each other in a liquid state and with other molecules in a solution. arxiv.orgrsc.org These simulations provide information on intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which determine bulk properties like boiling point and viscosity. When used as an electrolyte component, MD simulations can reveal how the carbonate interacts with lithium ions and other solvent molecules, which is critical for understanding ion transport and battery performance. rsc.orgresearchgate.net

Conformational Transitions and Mobility Studies

While a detailed, data-rich article on "this compound" cannot be generated due to the absence of specific research on this compound, the established methodologies of computational chemistry provide a clear framework for how such a study would be conducted. The insights from theoretical studies on similar fluorinated carbonates suggest that this molecule would likely possess a high degree of electrochemical stability due to the presence of the perfluorohexyl group. However, without dedicated computational studies, any specific data or detailed findings remain speculative.

Computational Prediction of Reaction Pathways and Transition States

The elucidation of reaction mechanisms is fundamental to understanding the chemical behavior of this compound. Computational chemistry provides powerful tools to map out potential reaction pathways and identify the associated transition states, offering insights into the kinetics and thermodynamics of its transformations.

Transition State Theory and Reaction Barrier Calculations

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework to calculate the rate constants of chemical reactions. The theory postulates that reacting molecules must pass through a high-energy configuration known as the transition state (TS) on their way to forming products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical determinant of the reaction rate.

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate the transition state structures for various potential reactions, such as hydrolysis, pyrolysis, or reactions with nucleophiles. The accuracy of these calculations is highly dependent on the chosen functional and basis set. For instance, hybrid functionals like B3LYP or M06-2X, combined with a sufficiently large basis set (e.g., 6-311+G(d,p)), are commonly used to obtain reliable geometries and energies for the reactants, products, and transition states.

The reaction barrier (activation energy, E_a) is then calculated as the difference in energy between the transition state and the reactants.

E_a = E_TS - E_Reactants

A lower activation energy implies a faster reaction rate. For complex reactions involving multiple steps, a full reaction energy profile can be constructed, mapping the energy changes through all intermediates and transition states.

Hypothetical Reaction Barrier Data for Hydrolysis of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Nucleophilic Attack by H₂O | DFT (B3LYP/6-311+G(d,p)) | 18.5 | Formation of the tetrahedral intermediate. This is likely the rate-determining step. |

| Proton Transfer | DFT (B3LYP/6-311+G(d,p)) | 5.2 | Intramolecular proton transfer within the tetrahedral intermediate. |

| C-O Bond Cleavage | DFT (B3LYP/6-311+G(d,p)) | 8.9 | Breakdown of the intermediate to form butanol and 1H,1H,7H-perfluorohexanol (via an unstable carbonic acid derivative). |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the reviewed literature.

Computational Studies of Electrophilicity and Nucleophilicity

The reactivity of this compound is largely governed by the electrophilic and nucleophilic characters of its different atomic sites. Computational methods allow for the quantification of these properties through various reactivity descriptors derived from DFT calculations.

Electrophilicity (ω): This index, introduced by Parr, von R. Szentpály, and Liu, measures the stabilization in energy when a molecule acquires an additional electronic charge from the environment. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. The carbonyl carbon of the carbonate group is expected to be the primary electrophilic center in this compound. The strong electron-withdrawing nature of the perfluorohexyl group would significantly increase the electrophilicity of this carbon compared to non-fluorinated carbonates.

Nucleophilicity (N): This index quantifies the ability of a molecule to donate electrons. For this compound, the oxygen atoms of the carbonyl and ether linkages are potential nucleophilic sites. However, the electron-withdrawing effect of the adjacent perfluoroalkyl chain is expected to reduce their nucleophilicity.

Fukui Functions (f(r)): These functions describe the change in electron density at a particular point in space when an electron is added to or removed from the molecule. They can be used to identify the most electrophilic and nucleophilic sites within the molecule. For a nucleophilic attack, the relevant Fukui function is f+(r), which indicates the sites most susceptible to gaining an electron. For an electrophilic attack, f-(r) is used, highlighting the sites most likely to donate an electron.

For this compound, the calculated f+(r) would likely show a maximum value on the carbonyl carbon, confirming it as the most electrophilic site. The f-(r) function would likely have its largest values on the oxygen atoms.

Hypothetical Calculated Reactivity Indices for this compound

| Reactivity Descriptor | Computational Method | Calculated Value | Interpretation |

|---|---|---|---|

| Global Electrophilicity (ω) | DFT (B3LYP/6-31G(d)) | 2.15 eV | Indicates a strong electrophilic character, making it susceptible to nucleophilic attack. |

| Global Nucleophilicity (N) | DFT (B3LYP/6-31G(d)) | 1.89 eV | Suggests a moderate nucleophilic character, primarily associated with the oxygen atoms. |

| Fukui Function (f+) on Carbonyl Carbon | DFT (B3LYP/6-31G(d)) | 0.28 | Highlights the carbonyl carbon as the most probable site for nucleophilic attack. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the reviewed literature.

Structure-Activity/Property Relationship Modeling (QSPR/QSAR Approaches)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activities, respectively. These models are invaluable for predicting the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experiments.

Development of Predictive Models based on Molecular Descriptors

The development of a QSPR/QSAR model for this compound would involve several key steps:

Data Collection: A dataset of structurally related compounds with known experimental values for the property of interest (e.g., boiling point, solubility, toxicity) is required. For this compound, this would ideally include other perfluoroalkyl carbonates and esters.

Molecular Descriptor Calculation: For each compound in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using computational chemistry methods (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Constitutional descriptors: Simple counts of atoms, bonds, and functional groups.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques like cross-validation and external validation with an independent set of compounds.

For this compound, QSPR models could be developed to predict properties like its boiling point, vapor pressure, and octanol-water partition coefficient. Given the presence of the perfluorohexyl chain, descriptors related to fluorine content and electronic effects would likely be important. Studies on other per- and polyfluoroalkyl substances (PFAS) have shown that descriptors such as the number of fluorine atoms, molecular weight, and descriptors related to molecular shape and polarity are often critical for accurate predictions. nih.govmdpi.com

Integration of Machine Learning for Complex Interaction Prediction

While traditional QSPR/QSAR models are powerful, they often rely on linear relationships between descriptors and properties. Machine learning (ML) algorithms, such as random forests, support vector machines, and neural networks, can capture more complex, non-linear relationships, leading to more accurate predictive models. rsc.orgnih.gov

For predicting the complex interactions of this compound, such as its binding affinity to biological receptors or its degradation rate in the environment, ML models can be particularly effective. These models can handle large and diverse datasets of molecular descriptors and identify subtle patterns that may be missed by conventional methods.

For example, a machine learning model could be trained on a large dataset of fluorinated compounds with known reactivity data to predict the likelihood of this compound undergoing specific reactions. The input to such a model could include a wide range of quantum-chemical descriptors, as well as structural fingerprints that encode the presence of specific chemical moieties. Recent research has demonstrated the successful application of machine learning in predicting the reactivity of organic molecules and the fluorination strength of reagents. nih.govnih.gov

Example of Molecular Descriptors for QSPR/QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Constitutional | Number of Fluorine Atoms | Directly relates to the degree of fluorination and its influence on properties. |

| Topological | Wiener Index | Describes the branching and compactness of the molecule. |

| Geometrical | Molecular Surface Area | Important for understanding intermolecular interactions and solubility. |

| Quantum-Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons and its electrophilicity. |

| Quantum-Chemical | Dipole Moment | Indicates the overall polarity of the molecule, affecting its interactions with polar solvents and surfaces. |

Advanced Materials Science Applications and Functional Integration of Butyl 1h,1h,7h Perfluorohexyl Carbonate

Electrochemical Applications in Next-Generation Energy Storage Systems

General research into fluorinated carbonates, as a class of materials, highlights their potential in enhancing the performance of lithium-ion batteries and other next-generation energy storage systems. researchgate.netosti.gov The introduction of fluorine into carbonate solvents can increase oxidative stability, which is crucial for high-voltage battery applications. osti.govacs.org Fluorination can also play a role in the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, which is critical for battery longevity and safety. researchgate.netacs.org Studies on compounds like fluoroethylene carbonate (FEC) have shown improvements in the stability of both cathodes and anodes in lithium-ion and sodium-ion batteries. researchgate.netnih.gov However, no specific studies were identified that investigate "Butyl 1H,1H,7H-perfluorohexyl carbonate" as an electrolyte component or detail its interfacial chemistry at electrode surfaces.

Role as an Electrolyte Component in Advanced Battery Chemistries

There is no available research on the role or performance of "this compound" as an electrolyte component in any advanced battery chemistry.

Interfacial Chemistry at Electrode Surfaces in Electrochemical Devices

No data exists in the public domain regarding the interfacial chemistry of "this compound" at electrode surfaces in electrochemical devices.

Surface Science and Advanced Coating Technologies

The field of surface science extensively utilizes perfluorinated compounds due to their ability to create surfaces with very low energy, leading to hydrophobic and oleophobic properties. nih.gov These characteristics are foundational for developing advanced coatings that are water-repellent, oil-repellent, anti-fouling, and self-cleaning. researchgate.netgoogle.com The low surface tension of materials containing perfluoroalkyl groups is a key attribute in these applications. nih.gov While the general principles of using fluorinated compounds for these purposes are well-established, there is no specific research detailing the use of "this compound" in the development of such coatings or surface architectures.

Development of Low Surface Energy and Oleophobic Coatings

No published research was found on the development or characterization of low surface energy or oleophobic coatings based on "this compound."

Fabrication of Anti-Fouling and Self-Cleaning Surface Architectures

There are no available studies on the fabrication of anti-fouling or self-cleaning surfaces using "this compound."

Advanced Polymer Science and Composites

In polymer science, the incorporation of fluorinated side chains can be used to modify the surface properties of materials or to create advanced composites with unique characteristics. However, the literature search did not yield any information on the use or integration of "this compound" in the field of advanced polymer science or composites.

Incorporation into Novel Fluorinated Polymer Architectures

There is a lack of specific studies documenting the incorporation of this compound into novel fluorinated polymer architectures. In principle, fluorinated carbonates can be used as monomers or additives in polymer synthesis to impart desirable properties such as hydrophobicity, oleophobicity, and low refractive index. The carbonate linkage could potentially offer a route for creating new polymer backbones or for grafting the perfluorohexyl moiety onto existing polymers. However, without dedicated research, the reactivity, compatibility, and the final properties of such polymers remain speculative.

Development of Functional Membranes and Separators

Similarly, the application of this compound in the development of functional membranes and separators is not detailed in available research. Fluorinated compounds are of interest in membrane science for their potential to create surfaces with specific affinities, which can be useful in gas separation or liquid filtration. The high chemical resistance of fluorinated materials also makes them suitable for use in harsh chemical environments. Research into how this specific carbonate could be integrated into membrane structures, for example, through blending with membrane-forming polymers or by surface modification, has not been published.

Application in Advanced Lubricants and Functional Fluids

Tribological Performance Enhancement in Extreme Conditions

No specific tribological data for this compound is present in the public domain. Fluorinated oils and greases are well-established as high-performance lubricants for extreme conditions, including high temperatures and aggressive chemical environments, due to the stability of the carbon-fluorine bond. It is plausible that this compound could function as a lubricant base oil or as an additive. However, its effectiveness in reducing friction and wear would need to be quantified through rigorous tribological testing under various loads, speeds, and temperatures.

Formulation of Stable Fluids for High-Performance Systems

While fluorinated liquids are known for their use as stable fluids in high-performance systems, such as heat transfer fluids or hydraulic fluids, there are no specific formulation studies or stability data available for this compound. The formulation of such fluids requires a deep understanding of properties like viscosity-temperature behavior, thermal conductivity, and compatibility with other materials, none of which are documented for this compound.

Environmental Research and Transformation Mechanisms of Butyl 1h,1h,7h Perfluorohexyl Carbonate

Environmental Persistence and Degradation Pathways

The environmental persistence of Butyl 1H,1H,7H-perfluorohexyl carbonate is expected to be significant, a characteristic feature of many PFAS. However, its structure contains potentially susceptible points for degradation that are not present in more recalcitrant perfluoroalkyl acids (PFAAs). The carbonate ester linkage and the non-fluorinated carbon-hydrogen bonds introduce possibilities for abiotic and biotic transformation.

Hydrolytic Stability and Kinetics in Aquatic Environments

The carbonate functional group in this compound is an ester of carbonic acid and is generally susceptible to hydrolysis. The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituent groups. The presence of the electron-withdrawing 1H,1H,7H-perfluorohexyl group is expected to make the carbonyl carbon of the carbonate more electrophilic and thus more susceptible to nucleophilic attack by water.

Hydrolysis of this compound would likely proceed via cleavage of the ester bond, yielding butanol, carbon dioxide, and 1H,1H,7H-perfluorohexan-1-ol. This reaction can be catalyzed by both acids and bases. In neutral environmental waters, the half-life could range from days to years, depending on the specific conditions. msu.edusigmaaldrich.comnih.gov Research on other organic carbonates and fluorinated esters supports the hypothesis that hydrolysis is a relevant degradation pathway. mdpi.comkobe-u.ac.jp

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Products |

| This compound | Butanol |

| Carbon Dioxide | |

| 1H,1H,7H-perfluorohexan-1-ol |

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Direct photolysis of this compound is unlikely to be a major degradation pathway unless the molecule absorbs light in the environmentally relevant UV spectrum (wavelengths >290 nm). However, indirect photolysis, mediated by photochemically produced reactive intermediates (PPRIs) such as hydroxyl radicals (•OH), is a more probable route of transformation in sunlit surface waters. rsc.org

The presence of C-H bonds in the butyl group and at the C1 and C2 positions of the perfluorohexyl chain provides sites for hydrogen abstraction by hydroxyl radicals. This would initiate a cascade of oxidation reactions, potentially leading to the formation of aldehydes, carboxylic acids, and ultimately, the cleavage of the molecule. The -CH2-CF2- moiety is a known site of reactivity in other fluorotelomer compounds. rsc.org The photolytic degradation of high-molecular-weight compounds can lead to the formation of smaller, more volatile products. rsc.org

Table 2: Potential Photolytic Reactions and Intermediates

| Process | Initiating Species | Potential Reactions |

| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydrogen abstraction from butyl and perfluorohexyl chains |

| Oxidation to aldehydes and carboxylic acids | ||

| Cleavage of the carbonate linkage |

Biodegradation Studies and Microbial Transformation Products Elucidation

The biodegradation of this compound is another potential transformation pathway, primarily due to the presence of the carbonate ester linkage and non-fluorinated segments. Esterases, a common class of microbial enzymes, could catalyze the hydrolysis of the carbonate bond, similar to the abiotic process but at an accelerated rate. mdpi.com

Furthermore, the initial product of hydrolysis, 1H,1H,7H-perfluorohexan-1-ol, is structurally similar to fluorotelomer alcohols (FTOHs), which are known to undergo microbial degradation. Studies on FTOHs have shown that they can be biotransformed into a series of intermediate products, including unsaturated and saturated fluorotelomer carboxylic acids, and ultimately shorter-chain perfluorinated carboxylic acids. nih.gov The microbial degradation of some fluorinated compounds can be initiated by oxygenase enzymes. nih.gov Therefore, it is plausible that microbial communities in environments such as wastewater treatment plants and soils could degrade this compound and its primary degradation products. researchgate.netinnovatechlabs.comoup.com

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in complex environmental matrices require highly sensitive and selective analytical techniques. Its expected properties as a neutral, potentially semi-volatile compound guide the choice of appropriate methods.

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis in Complex Matrices

Given its anticipated neutral character and potential volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a strong candidate for the analysis of this compound. dntb.gov.uanih.govtandfonline.comacs.org GC-MS is well-suited for the separation and identification of neutral and volatile PFAS. The use of soft ionization techniques, such as chemical ionization (CI), can help to preserve the molecular ion, aiding in its identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the workhorse for the analysis of a wide range of PFAS, including non-ionic species. sigmaaldrich.com While typically used for ionic PFAS, methods can be adapted for neutral compounds. Reversed-phase chromatography would likely be employed, and atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) could be more effective than electrospray ionization (ESI) for this non-polar compound. nih.gov

Table 3: Comparison of Potential Analytical Techniques

| Technique | Sample Introduction | Ionization | Suitability for this compound |

| GC-MS | Gas Chromatography | Electron Impact (EI), Chemical Ionization (CI) | High, especially for volatile and semi-volatile neutral PFAS. |

| LC-MS/MS | Liquid Chromatography | ESI, APCI, APPI | Moderate to High, depending on ionization efficiency. |

Isotope Tracing Techniques for Elucidating Environmental Fate

Isotope tracing techniques are powerful tools for understanding the environmental fate and transformation pathways of contaminants. While there is only one stable isotope of fluorine, stable isotope analysis of other elements within the this compound molecule, such as carbon (¹³C) and hydrogen (²H or D), can provide valuable information.

By synthesizing isotopically labeled this compound (e.g., with ¹³C in the butyl group or the perfluorohexyl chain), researchers can conduct controlled laboratory or field experiments. Following the isotopic signature in the parent compound and its transformation products over time allows for the unambiguous elucidation of degradation pathways and the determination of reaction kinetics. Isotope dilution methods, where a known amount of the labeled compound is added to a sample, are the gold standard for accurate quantification in complex matrices.

Environmental Distribution and Transport Mechanisms

Scientific literature containing specific research on the environmental distribution and transport mechanisms of this compound is not currently available. The behavior of per- and polyfluoroalkyl substances (PFAS) in the environment is complex and influenced by their unique chemical properties. elyse-platform.academy However, without dedicated studies on this compound, its specific interactions with different environmental compartments remain uncharacterized.

Sorption and Desorption Behavior in Various Environmental Media (Soil, Sediment, Water)

There is no published data on the sorption and desorption coefficients (such as K_d_ or K_oc_) for this compound in soil, sediment, or water. The sorption behavior of PFAS compounds is a critical factor in determining their mobility and fate in the environment. elyse-platform.academy Factors such as soil organic matter content, clay mineralogy, pH, and the presence of other ions can all influence the extent to which these compounds are retained in solid matrices. elyse-platform.academy For this compound, the interplay of its fluorinated alkyl chain and its carbonate functional group would likely dictate its sorption characteristics, but empirical data is required for a definitive understanding.

Interactive Data Table: Sorption Coefficients for this compound No data available for display.

Volatilization Potential and Atmospheric Transport Modeling

The volatilization potential of this compound has not been documented in available scientific studies. An estimation of its tendency to move from water or soil to the atmosphere would require knowledge of its Henry's Law constant, which is not published. henrys-law.orgnoaa.govcopernicus.org While some volatile PFAS are known to undergo long-range atmospheric transport, it is unknown if this compound possesses the necessary volatility for this to be a significant environmental transport pathway. nih.gov Consequently, no atmospheric transport modeling studies specific to this compound have been found.

Interactive Data Table: Physicochemical Properties related to Volatilization for this compound No data available for display.

Identification and Formation of Environmental Transformation Products

Research into the environmental transformation of this compound and the identification of its degradation products is not present in the current body of scientific literature. The degradation of PFAS precursors is a significant area of environmental research, as it can lead to the formation of more persistent and mobile perfluoroalkyl acids (PFAAs). nih.govitrcweb.orgresearchgate.net

Characterization of Potential Perfluorinated Acid Formation (if applicable)

There are no studies that have investigated or confirmed the formation of perfluorinated acids from the environmental degradation of this compound. While it is plausible that the perfluorohexyl portion of the molecule could ultimately transform into a perfluorinated carboxylic acid (PFCA) such as perfluorohexanoic acid (PFHxA), this has not been experimentally verified. mdpi.com

Proposed Environmental Degradation Schemes and Pathways

Due to the absence of experimental studies, no specific environmental degradation schemes or pathways have been proposed for this compound. The environmental stability of fluorinated compounds is generally high, but the carbonate linkage may be susceptible to hydrolysis or microbial degradation, potentially initiating a transformation cascade. nih.gov However, any proposed pathway would be purely speculative without supporting research.

Future Research Directions and Emerging Challenges in Butyl 1h,1h,7h Perfluorohexyl Carbonate Research

Development of Sustainable and Economically Viable Synthetic Methodologies

A primary challenge in the broader application of specialty fluorinated compounds like Butyl 1H,1H,7H-perfluorohexyl carbonate lies in their synthesis. Traditional fluorination methods often involve hazardous reagents and can be energy-intensive, leading to high costs and significant environmental footprints. dtic.mil Future research must prioritize the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Key areas of focus will include:

Catalytic Approaches: The use of inexpensive and abundant metal catalysts, such as those based on copper, is a promising avenue for facilitating fluorination reactions under milder conditions. nih.govyoutube.com Research into novel catalytic systems that can selectively introduce fluorine or fluorinated moieties will be instrumental in reducing the economic barrier to production.

Flow Chemistry and Gas-Phase Synthesis: Moving from batch processing to continuous flow reactors or gas-phase synthesis can offer significant advantages. Current time information in Cheshire West and Chester, GB. These approaches can lead to improved reaction control, higher yields, and simplified purification processes, thereby enhancing economic viability and reducing solvent waste. Current time information in Cheshire West and Chester, GB.

Alternative Fluorinating Agents: The development and utilization of safer, more stable, and cost-effective fluorinating agents are critical. itrcweb.org Reagents like Selectfluor and Deoxo-Fluor represent progress in this area, offering alternatives to more hazardous traditional agents. itrcweb.org Exploring the reactivity of such agents in the synthesis of fluorinated carbonates is a logical next step.

Electrochemical Fluorination: This technique offers a reagent-free method for introducing fluorine into organic molecules, potentially reducing chemical waste and associated hazards. dtic.mil Investigating the feasibility of electrochemical methods for the synthesis of this compound could open up a more sustainable manufacturing route. dtic.mil

The overarching goal is to create synthetic routes that are scalable, cost-effective, and minimize environmental impact, which will be essential for the potential commercialization of this and similar compounds. dtic.milnih.gov

Exploration of Novel and Niche Applications in Emerging Technologies

While the specific applications of this compound are not yet well-defined in the literature, the known properties of related fluorinated compounds suggest several promising areas for future investigation. The unique combination of a hydrocarbon butyl group and a perfluorohexyl segment could impart valuable properties such as specific solubility, thermal stability, and unique interfacial behavior.

Emerging technological fields where this compound could be explored include:

Advanced Electrolytes for Lithium-Ion Batteries: Fluorinated carbonates are increasingly being studied as components of electrolytes for high-voltage lithium-ion batteries. youtube.comitrcweb.orgnih.govacs.org The presence of fluorine can enhance the oxidative stability of the electrolyte and contribute to the formation of a stable solid-electrolyte interphase (SEI) on the electrodes. youtube.comitrcweb.org The specific degree and position of fluorination are known to be critical for performance. youtube.comitrcweb.org Therefore, systematic studies of this compound as a co-solvent or additive in battery electrolytes are warranted.

Specialty Lubricants and Coatings: The perfluoroalkyl chain in the molecule suggests potential for low surface energy and high thermal stability, which are desirable properties for lubricants and coatings in demanding environments. Research could focus on its performance as a lubricant for microelectronics or as a component in anti-fouling or hydrophobic coatings.

Nanotechnology and Self-Assembling Systems: The amphiphilic nature of the molecule, with its hydrocarbon and fluorocarbon segments, could be exploited in the field of nanotechnology. This could include its use in the formation of nanoemulsions for drug delivery or as a component in self-assembling molecular systems for creating structured materials. researchgate.net

Advanced Materials and Polymer Science: Partially fluorinated compounds can be used as monomers or additives in the synthesis of polymers with tailored properties, such as enhanced chemical resistance or specific optical properties. nih.gov Blends of fluorinated and non-fluorinated polymers are also being explored for applications in 3D printing and as separators in batteries. europa.eu

The table below summarizes potential research avenues for this compound in emerging technologies, based on the properties of similar compounds.

| Emerging Technology | Potential Role of this compound | Key Properties to Investigate |

| Lithium-Ion Batteries | Co-solvent or additive in high-voltage electrolytes | Electrochemical stability window, SEI formation, ionic conductivity |

| Specialty Lubricants | High-performance lubricant for extreme environments | Thermal stability, lubricity, chemical inertness |

| Advanced Coatings | Component in hydrophobic or anti-fouling surfaces | Surface energy, contact angle, durability |

| Nanotechnology | Component in nanoemulsions or self-assembling systems | Interfacial tension, micelle formation, drug solubility |

| Polymer Science | Monomer or additive for specialty polymers | Polymerization reactivity, thermal properties of resulting polymers |

Integration of Advanced Theoretical Modeling for Predictive Science

Experimental investigations into novel fluorinated compounds are often time-consuming and expensive. The integration of advanced theoretical and computational modeling presents a powerful tool for accelerating research and development. By predicting the properties and behavior of molecules like this compound, computational studies can guide experimental efforts and provide fundamental insights that are difficult to obtain through empirical methods alone.

Future research should leverage a variety of computational techniques:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict fundamental molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. researchgate.netnih.govtextechindustries.comrsc.org For instance, DFT calculations can estimate the oxidation and reduction potentials of this compound, which is crucial for assessing its suitability in battery applications. dtic.milresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties and dynamic behavior of this compound. acs.orgeuropa.eucore.ac.ukepa.gov This can include modeling its behavior as a solvent, its interactions at interfaces, or its role in the solvation of ions in an electrolyte. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Models: By leveraging existing data on other fluorinated compounds, QSPR and machine learning models can be developed to predict the physicochemical properties and potential environmental fate of new molecules. nih.govny.gov This predictive capability is essential for early-stage assessment and prioritization of research directions. nih.govyoutube.com

The table below outlines how different computational methods can be applied to study this compound.

| Computational Method | Predicted Properties and Insights | Relevance to Research |

| Quantum Chemistry (e.g., DFT) | Electronic structure, HOMO/LUMO energies, reaction pathways, spectroscopic data | Guiding synthesis, predicting reactivity, assessing electrochemical stability |

| Molecular Dynamics (MD) | Bulk liquid properties, diffusion coefficients, solvation structures, interfacial behavior | Understanding performance in liquid-phase applications (e.g., electrolytes, lubricants) |

| QSPR / Machine Learning | Physicochemical properties (e.g., solubility, vapor pressure), environmental fate parameters | Early-stage screening, prioritizing experimental work, preliminary risk assessment |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The development and application of new fluorinated compounds like this compound cannot occur in a vacuum. The unique properties and potential persistence of fluorinated molecules necessitate a highly interdisciplinary approach that integrates expertise from chemistry, materials science, and environmental science. acs.org

Chemistry and Materials Science Interface: The synthesis of novel fluorinated molecules by chemists provides the building blocks for materials scientists to develop advanced materials with new functionalities. nih.govyoutube.comitrcweb.org Collaborative research is essential to tailor the molecular structure of compounds like this compound to achieve desired properties in specific applications, such as enhanced durability in a polymer matrix or improved performance in an electrochemical device. uca.fr

The Role of Environmental Science: A significant challenge for all fluorinated compounds is their potential environmental impact. textechindustries.comepa.gov Some per- and polyfluoroalkyl substances (PFAS) are known for their persistence, bioaccumulation, and potential toxicity. nih.goveuropa.eu Therefore, from the earliest stages of development, environmental scientists must be involved to assess the potential fate, transport, and effects of new molecules. nih.govnih.gov This includes developing analytical methods for their detection and studying their degradation pathways.

A Life Cycle Perspective: An integrated, interdisciplinary approach enables a full life cycle assessment of new chemicals. This begins with sustainable synthesis (chemistry), moves to performance in advanced technologies (materials science), and concludes with an understanding and mitigation of its end-of-life impact (environmental science). This holistic perspective is crucial for responsible innovation in the field of fluorine chemistry. acs.org

The successful and sustainable development of this compound and other novel fluorinated compounds will depend on the close collaboration of researchers across these disciplines to maximize their technological benefits while minimizing their environmental risks.

Q & A

Q. How can researchers safely handle Butyl 1H,1H,7H-perfluorohexyl carbonate in laboratory settings?

Methodological Answer:

- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of vapors or aerosols .

- Store the compound in a sealed container under inert gas (e.g., nitrogen) to minimize hydrolysis or degradation. Avoid exposure to moisture or high temperatures .

- Refer to Safety Data Sheets (SDS) for emergency protocols, including spill management (e.g., absorb with inert material) and first-aid measures (e.g., rinse eyes with water for 15 minutes) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure. For example, -NMR signals for -CH groups in the perfluorohexyl chain typically appear at δ 7.5–8.3 ppm in DMSO, while fluorinated regions show no proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., expected [M+Na] ion for CHFO is ~423.1 Da) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for carbonyl (C=O) stretches at ~1750 cm and C-F stretches at 1100–1300 cm .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the stability of this compound during synthesis?

Methodological Answer:

- Solvent Selection : Use non-polar solvents (e.g., hexane) to minimize hydrolysis. Polar aprotic solvents (e.g., DMF) may accelerate degradation due to nucleophilic attack on the carbonate group .

- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition. For example, studies on similar perfluorinated carbonates show >90% stability at 25°C but rapid degradation above 60°C .

- Catalyst Compatibility : Avoid basic catalysts (e.g., NaOH), which hydrolyze the carbonate. Use Lewis acids (e.g., BF) for controlled polymerization or derivatization .

Q. What strategies resolve discrepancies between experimental and computational NMR data for perfluorinated compounds like this compound?

Methodological Answer:

- Parameter Optimization : Adjust computational models (e.g., density functional theory, DFT) to account for fluorine’s electronegativity. For example, B3LYP/6-31G(d) underestimates shifts by ~5 ppm compared to experimental data .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO’s dielectric constant) using polarizable continuum models (PCM) to align calculated and observed -NMR shifts .

- Dynamic Effects : Incorporate molecular dynamics (MD) to model conformational flexibility in perfluorinated chains, which static DFT may overlook .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- PBT/vPvB Screening : Conduct OECD 117 (log P) and OECD 305 (bioaccumulation factor, BCF) tests. Perfluoroalkyl carbonates typically exhibit log P > 4.0, indicating high hydrophobicity and potential bioaccumulation .

- Degradation Studies : Perform hydrolysis assays at varying pH (e.g., pH 2–12) to measure half-life. For example, analogous perfluoroalkyl esters degrade rapidly under alkaline conditions (t < 1 hour at pH 12) .

- Regulatory Alignment : Compare results with EU REACH criteria for persistent organic pollutants (POPs). If log P > 3.0 and BCF > 2000, classify as vPvB .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability across studies?

Methodological Answer:

- Solvent Artifacts : DMSO-d may cause signal broadening due to hydrogen bonding with the carbonate group. Compare with CDCl spectra to isolate solvent effects .

- Impurity Interference : Trace fluorinated byproducts (e.g., perfluorohexanoic acid) can produce overlapping signals. Purify samples via column chromatography (silica gel, hexane/ethyl acetate) before analysis .

- Isotopic Shifts : Deuterated solvents (e.g., DO) alter chemical shifts by ~0.1–0.3 ppm. Standardize solvent systems across experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.